2,5-Dichloro-4-methylpyrimidine

Description

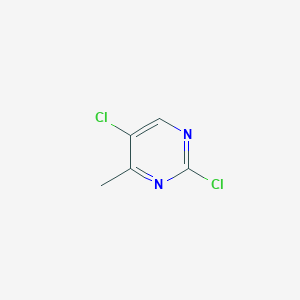

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-4-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQBBTQLATUFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611914 | |

| Record name | 2,5-Dichloro-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192064-63-3 | |

| Record name | 2,5-Dichloro-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characterization of 2,5-Dichloro-4-methylpyrimidine

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for Rigorous Characterization

In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone, integral to the structure of nucleic acids and a frequent pharmacophore in a multitude of therapeutic agents.[1] Compounds such as 2,5-Dichloro-4-methylpyrimidine represent versatile chemical intermediates, offering multiple reaction sites for the synthesis of more complex, biologically active molecules.[2][3] The journey from a simple building block to a potential drug candidate is paved with data. A thorough and accurate understanding of a compound's physical properties is not a mere formality; it is the foundation upon which all subsequent research—from synthesis scale-up to formulation and preclinical assessment—is built. This guide provides a comprehensive overview of the core physical properties of 2,5-Dichloro-4-methylpyrimidine, emphasizing the methodologies and scientific reasoning essential for its characterization in a research and development setting. While experimental data for this specific isomer is not widely published, we will present a framework for its determination, grounded in established analytical techniques and drawing comparisons with related isomers where appropriate.

Core Physicochemical Profile

The identity and fundamental computed properties of 2,5-Dichloro-4-methylpyrimidine provide the initial dataset for any research endeavor. These identifiers are crucial for database searches, regulatory documentation, and ensuring the correct material is being handled.

| Property | Value | Source |

| IUPAC Name | 2,5-dichloro-4-methylpyrimidine | PubChem[4] |

| Molecular Formula | C₅H₄Cl₂N₂ | PubChem[4] |

| Molecular Weight | 163.00 g/mol | PubChem[4] |

| CAS Number | 1192064-63-3 | PubChem[4] |

| Canonical SMILES | CC1=NC(=NC=C1Cl)Cl | PubChem[4] |

| InChIKey | NQQBBTQLATUFBF-UHFFFAOYSA-N | PubChem[4] |

| Appearance | Solid (Form/Color to be determined experimentally) | N/A |

| Melting Point | To be determined experimentally | N/A |

| Boiling Point | To be determined experimentally | N/A |

| Solubility | To be determined experimentally | N/A |

Molecular Structure Visualization

Caption: 2D structure of 2,5-Dichloro-4-methylpyrimidine.

Methodologies for Experimental Determination of Physical Properties

For a novel or sparsely characterized compound, experimental validation is paramount. The following section details the standard operating procedures and the underlying rationale for determining key physical properties. This approach ensures data integrity and provides critical insights for downstream applications.

Melting Point Determination

Field Insight: The melting point is more than a physical constant; it is a primary indicator of purity. A sharp, well-defined melting range (typically <1°C) suggests a highly pure compound, whereas a broad or depressed melting range often indicates the presence of impurities. This parameter is critical for quality control and for setting temperature limits in drying or reaction processes.

Experimental Protocol:

-

Sample Preparation: A small quantity of the crystalline 2,5-Dichloro-4-methylpyrimidine is finely crushed into a powder. A capillary tube is packed with 2-3 mm of the sample by tapping the sealed end on a hard surface.

-

Instrument Setup: The packed capillary is placed into a calibrated melting point apparatus.

-

Rapid Scan (Optional): A rapid temperature ramp (10-20°C/min) is initiated to quickly identify an approximate melting range. This prevents excessive time spent on the precise determination.

-

Precise Determination: A fresh sample is prepared. The apparatus is heated rapidly to a temperature approximately 15-20°C below the approximate melting point found in the rapid scan.

-

Observation: The heating rate is then reduced to 1-2°C per minute. The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal liquefies is recorded as the end of the range.

-

Validation: The procedure is repeated at least twice to ensure reproducibility.

Causality and Trustworthiness: The slow heating rate during the final approach is crucial for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading. Repeating the measurement validates the result and provides a statistical basis for the reported range.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Field Insight: For compounds that are liquid at or near room temperature, or for those that can be safely distilled, the boiling point is a key characteristic for purification (distillation), identification, and assessing intermolecular forces. Given that isomers like 2,4-dichloro-5-methylpyrimidine have a boiling point of 108-109 °C at reduced pressure (11 mmHg), it is likely that 2,5-dichloro-4-methylpyrimidine will also require vacuum distillation to prevent decomposition at atmospheric pressure.[5][6][7]

Experimental Protocol (Microscale):

-

Setup: A small amount of the liquid sample (or molten solid) is placed in a micro test tube.

-

Capillary Inversion: A standard melting point capillary tube is sealed at one end. The sealed tube is dropped, open end down, into the test tube containing the sample.

-

Heating: The test tube assembly is attached to a thermometer and heated gently in a controlled heating bath (e.g., oil bath).

-

Observation (Initial): As the liquid heats, air trapped in the inverted capillary will expand and slowly bubble out.

-

Equilibrium: Heating continues until a continuous and vigorous stream of bubbles emerges from the capillary tip. This indicates the vapor pressure of the substance is overcoming the external pressure.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube. At this moment, the vapor pressure of the substance equals the pressure of the surrounding environment.

-

Pressure Correction: The ambient pressure is recorded. If not at standard pressure (760 mmHg), the boiling point can be normalized using a pressure-temperature nomograph.

Causality and Trustworthiness: This micro method is ideal for conserving valuable material. The key to accuracy is the slow cooling phase; this ensures the precise point of pressure equilibrium is observed. Recording the ambient pressure is non-negotiable for data to be comparable and reproducible.

Solubility Assessment

Field Insight: Solubility is a critical parameter in drug development, influencing everything from reaction work-up and purification (crystallization) to bioavailability and formulation. A qualitative and quantitative solubility profile in a range of solvents (e.g., water, buffers, ethanol, DMSO, acetone, dichloromethane) is essential.

Experimental Protocol (Qualitative):

-

Solvent Selection: A panel of representative solvents is chosen, covering a range of polarities.

-

Sample Preparation: A fixed amount of solute (e.g., 1 mg) is weighed into separate small vials.

-

Solvent Addition: A measured volume of the first solvent (e.g., 100 µL) is added to the corresponding vial. The vial is capped and vortexed for 30-60 seconds.

-

Visual Inspection: The mixture is visually inspected against a contrasting background for any undissolved solid.

-

Incremental Addition: If the solid dissolves completely, more solute can be added to determine an approximate saturation point. If it does not dissolve, more solvent is added in measured increments until dissolution occurs, or a practical limit is reached (e.g., 1 mL).

-

Classification: The solubility is classified based on standard criteria (e.g., "soluble" >100 mg/mL, "sparingly soluble" 1-10 mg/mL, "insoluble" <0.1 mg/mL).

-

Repeat: The process is repeated for all selected solvents.

Caption: Workflow for Qualitative Solubility Profiling.

Spectroscopic Confirmation of Chemical Structure

Before any physical properties are measured and recorded, the chemical identity and structural integrity of the synthesized material must be unequivocally confirmed. This is a self-validating system that ensures the properties are attributed to the correct molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. For 2,5-Dichloro-4-methylpyrimidine, one would expect to see a singlet in the ¹H NMR spectrum corresponding to the methyl (–CH₃) protons and another singlet for the lone proton on the pyrimidine ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation at specific vibrational frequencies. Key absorbances for this molecule would include C-H stretching and bending, C=N and C=C stretching within the aromatic ring, and C-Cl stretching.[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an extremely accurate molecular weight, allowing for the confirmation of the molecular formula. The fragmentation pattern can also provide clues about the molecule's structure. A key feature for this compound would be the characteristic isotopic pattern (M, M+2, M+4 peaks) due to the presence of two chlorine atoms.[9]

Safety and Handling for Chlorinated Pyrimidines

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid all personal contact.[10]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11][13] Store away from strong oxidizing agents and strong acids.[11][13]

-

First Aid: In case of eye or skin contact, rinse immediately and thoroughly with plenty of water for at least 15 minutes and seek medical attention.[13] If inhaled, move to fresh air.[13]

Conclusion

The thorough characterization of a novel chemical entity like 2,5-Dichloro-4-methylpyrimidine is a foundational activity in the drug discovery and development pipeline. While computed data provides a valuable starting point, it is no substitute for rigorous experimental determination of physical properties such as melting point, boiling point, and solubility. The methodologies outlined in this guide represent standard, validated procedures that ensure the generation of reliable and reproducible data. This data, in turn, informs critical decisions regarding a compound's purity, stability, scalability, and suitability for further development, ultimately underpinning the entire research lifecycle.

References

-

PubChem. 2,5-Dichloro-4-methylpyrimidine. National Center for Biotechnology Information. [Link]

-

Molbase. 2,5-Dichloro-4-methylpyrimidine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Medicinal Chemistry Insights: Leveraging 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 2,4-Dichloro-5-methylpyrimidine: A Vital Pharmaceutical Intermediate. [Link]

-

PubChem. 2-Chloro-4-methylpyrimidine. National Center for Biotechnology Information. [Link]

-

PrepChem.com. Synthesis of 2,5-difluoro-4-chloropyrimidine. [Link]

-

PubChem. 2,4-Dichloro-5-methylpyridine. National Center for Biotechnology Information. [Link]

-

ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. [Link]

-

University of Puget Sound. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

Tariq, M. et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6663. [Link]

-

University of Wisconsin. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

The Organic Chemistry Tutor. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. [Link]

-

Leah4sci. (2013, January 23). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 2,5-Dichloro-4-methylpyrimidine | C5H4Cl2N2 | CID 21278621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dichloro-5-methylpyrimidine 98 1780-31-0 [sigmaaldrich.com]

- 6. 2,4-Dichloro-5-methylpyrimidine | 1780-31-0 [chemicalbook.com]

- 7. 2,4-Dichloro-5-methylpyrimidine 98 1780-31-0 [sigmaaldrich.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. lehigh.edu [lehigh.edu]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. fishersci.com [fishersci.com]

- 12. 2,4-二氯-5-甲基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

2,5-Dichloro-4-methylpyrimidine chemical structure and IUPAC name

An In-Depth Technical Guide to 2,5-Dichloro-4-methylpyrimidine for Advanced Research

Abstract

This whitepaper provides a comprehensive technical overview of 2,5-dichloro-4-methylpyrimidine, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. We will delve into its core chemical identity, including its precise structure and IUPAC nomenclature, and present its key physicochemical properties in a readily accessible format. The guide will explore the compound's synthetic relevance and its crucial role as a versatile intermediate in the development of complex molecular architectures, particularly within the field of medicinal chemistry. A detailed, representative experimental protocol for a selective nucleophilic aromatic substitution reaction is provided to illustrate its practical utility, underpinned by a rationale for each procedural step. Safety and handling protocols are also outlined. This document is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this important chemical building block.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, forming the core of nucleobases in DNA and RNA.[1] Its unique electronic properties, synthetic accessibility, and ability to form multiple hydrogen bonds have made it a privileged structure in drug design.[1] Pyrimidine-based drugs have shown remarkable therapeutic success across a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[1]

Within this broad class of compounds, halogenated pyrimidines serve as exceptionally valuable intermediates. The presence of halogen atoms, particularly chlorine, on the pyrimidine ring activates it towards nucleophilic aromatic substitution (SNAr), providing a robust and predictable handle for molecular elaboration. 2,5-Dichloro-4-methylpyrimidine is one such key building block. The differential electronic environment of the chlorine atoms at the C2 and C5 positions allows for potential regioselective reactions, enabling chemists to construct complex, highly functionalized molecules with precision. This guide offers a detailed exploration of its structure, properties, and application as a strategic intermediate in synthetic chemistry.

Chemical Structure and Nomenclature

The definitive identification of a chemical entity begins with its structure and systematic name. These elements provide an unambiguous descriptor for communication in research and regulatory contexts.

IUPAC Name

The formal IUPAC name for this compound is 2,5-dichloro-4-methylpyrimidine .[2]

Chemical Structure and Identifiers

The structure consists of a pyrimidine ring substituted with a methyl group at position 4 and chlorine atoms at positions 2 and 5.

-

SMILES: CC1=NC(=NC=C1Cl)Cl[2]

-

InChI: InChI=1S/C5H4Cl2N2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3[2]

-

InChIKey: NQQBBTQLATUFBF-UHFFFAOYSA-N[2]

Caption: Chemical structure of 2,5-dichloro-4-methylpyrimidine.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for its application in experimental work, including reaction setup, purification, and formulation. The key properties of 2,5-dichloro-4-methylpyrimidine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₄Cl₂N₂ | [2] |

| Molecular Weight | 163.00 g/mol | [2] |

| CAS Number | 1192064-63-3 | [2][3] |

| Appearance | Solid (predicted) | |

| Monoisotopic Mass | 161.9751535 Da | [2] |

Synthesis and Application in Medicinal Chemistry

While specific, peer-reviewed synthesis routes for 2,5-dichloro-4-methylpyrimidine are not detailed in readily available literature, its synthesis would likely follow established methodologies for the chlorination of pyrimidinone precursors. A common strategy involves the treatment of a corresponding dihydroxymethylpyrimidine or a protected uracil derivative with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

The true value of 2,5-dichloro-4-methylpyrimidine lies in its role as a versatile synthetic intermediate. The pyrimidine core is electron-deficient, a property exacerbated by the two electron-withdrawing chlorine substituents. This electronic arrangement makes the chlorinated positions (C2 and C5) highly susceptible to nucleophilic aromatic substitution (SNAr).

This reactivity is the cornerstone of its utility in drug development.[4] Medicinal chemists can leverage the two chlorine atoms as anchor points for the sequential and often regioselective introduction of various functional groups, such as amines, alcohols, or thiols. This allows for the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies, a critical process in optimizing a drug candidate's potency and selectivity.[1] For example, derivatives of dichloropyrimidines are central to the synthesis of kinase inhibitors for oncology, where specific amine side chains are installed via SNAr to interact with the ATP-binding pocket of the target enzyme.[1][4]

Experimental Protocol: Selective Nucleophilic Aromatic Substitution

To demonstrate the practical application of 2,5-dichloro-4-methylpyrimidine, this section provides an authoritative, self-validating protocol for a representative SNAr reaction with a primary amine.

Objective: To synthesize a 2-amino-5-chloro-4-methylpyrimidine derivative via selective substitution.

Rationale for Experimental Design

-

Regioselectivity: In many dichloropyrimidine systems, the C2 position is more electronically activated towards nucleophilic attack than other positions. This protocol is designed to favor monosubstitution at this site.

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or a polar protic solvent like isopropanol is chosen to facilitate the dissolution of reactants and stabilize the charged Meisenheimer complex intermediate, which is key to the SNAr mechanism.

-

Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is used to neutralize the HCl generated during the reaction without competing with the primary nucleophile.

-

Temperature Control: The reaction is initiated at room temperature and may be gently heated. Temperature control is crucial for managing selectivity and preventing side reactions.

-

Self-Validation: The protocol incorporates in-process monitoring (TLC) to track reaction completion, followed by a standard aqueous workup to remove inorganic byproducts. Purification via column chromatography ensures the isolation of the target compound with high purity, which is then confirmed by analytical techniques like NMR and MS.

Step-by-Step Methodology

-

Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dichloro-4-methylpyrimidine (1.0 eq.).

-

Solvent Addition: Dissolve the starting material in a suitable solvent (e.g., isopropanol, 10 mL per mmol of substrate).

-

Reagent Addition: Add the primary amine nucleophile (1.1 eq.) to the stirred solution, followed by the dropwise addition of DIPEA (1.5 eq.).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every hour, eluting with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

-

Heating (Optional): If the reaction is sluggish at room temperature after several hours, gently heat the mixture to 50-60 °C and continue monitoring by TLC.

-

Workup: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

-

Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water and brine. This removes the DIPEA-hydrochloride salt and other aqueous-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient elution (e.g., 5% to 50% ethyl acetate in hexanes) to isolate the desired monosubstituted product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Caption: Workflow for a selective SNAr reaction.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,5-dichloro-4-methylpyrimidine is classified as a hazardous substance.

-

Hazard Pictogram: GHS05 (Corrosion)

-

Signal Word: Danger

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.[2]

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Conclusion

2,5-Dichloro-4-methylpyrimidine stands out as a high-value chemical intermediate for scientific research, particularly in the domain of drug discovery. Its well-defined structure, characterized by two reactive chlorine atoms on an electron-poor pyrimidine ring, provides a versatile platform for constructing complex molecular libraries. The potential for regioselective substitution allows for precise control over synthetic outcomes, making it an indispensable tool for medicinal chemists aiming to develop novel therapeutics. Adherence to strict safety protocols is mandatory when handling this corrosive compound. As the demand for new and effective small-molecule drugs continues to grow, the strategic application of such powerful building blocks will remain essential to innovation in the pharmaceutical industry.

References

-

PubChem. (n.d.). 2,5-Dichloro-4-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

MOLBASE. (n.d.). 2,5-Dichloro-4-methylpyrimidine | 1192064-63-3. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Medicinal Chemistry Insights: Leveraging 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine. Retrieved from [Link]

-

Alchem Pharmtech. (n.d.). CAS 1192064-63-3 | 2,5-Dichloro-4-methylpyrimidine. Retrieved from [Link]

-

Kaur, R., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6656. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,5-Dichloro-4-methylpyrimidine: A Core Building Block for Modern Drug Discovery

A Note on Chemical Identification: This guide focuses on the chemical entity 2,5-Dichloro-4-methylpyrimidine , which is consistently identified in chemical databases and by suppliers under the CAS Number 1192064-63-3 . The CAS number 35036-39-0, provided in the topic query, does not correspond to this structure in publicly available chemical literature or databases. To ensure scientific accuracy, this document will exclusively reference CAS 1192064-63-3.

Introduction: The Strategic Value of a Differentiated Pyrimidine Scaffold

In the landscape of medicinal chemistry, the pyrimidine core is a privileged scaffold, forming the backbone of countless therapeutic agents. However, not all pyrimidine building blocks are created equal. The strategic placement of reactive groups and substituents dictates a molecule's potential for elaboration into novel chemical entities. 2,5-Dichloro-4-methylpyrimidine is a prime example of a highly versatile, yet specific, intermediate. Its distinct substitution pattern—featuring two chlorine atoms at positions 2 and 5 with differing reactivity—offers chemists a powerful tool for sequential, site-selective modifications. This guide provides an in-depth exploration of its properties, synthesis, reactivity, and critical applications, particularly its emerging role as a key component in the synthesis of targeted protein degraders.

Core Chemical and Physical Properties

A foundational understanding of a molecule begins with its fundamental properties. These data points are critical for reaction planning, purification, and formulation.

Chemical Structure

The structure of 2,5-Dichloro-4-methylpyrimidine is defined by a pyrimidine ring substituted with a methyl group at position 4 and chlorine atoms at positions 2 and 5.

Caption: Chemical structure of 2,5-Dichloro-4-methylpyrimidine.

Physicochemical Data Summary

The following table summarizes the key computed and reported properties for 2,5-Dichloro-4-methylpyrimidine.

| Property | Value | Source |

| CAS Number | 1192064-63-3 | PubChem[1], Synquest Labs[2] |

| Molecular Formula | C₅H₄Cl₂N₂ | PubChem[1] |

| Molecular Weight | 163.01 g/mol | Crysdot, PubChem[1] |

| IUPAC Name | 2,5-dichloro-4-methylpyrimidine | PubChem[1] |

| Appearance | Not specified (typically off-white to light yellow solid for similar compounds) | --- |

| Purity | ≥96% | Synquest Labs[2] |

| Computed XLogP3 | 2.2 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

Synthesis and Purification

While specific, peer-reviewed synthesis routes for 2,5-dichloro-4-methylpyrimidine are not widely published, a plausible and efficient synthesis can be designed based on established pyrimidine chemistry. The most logical approach involves the chlorination of a suitable precursor, 4-methyl-5-chloropyrimidine-2-ol, which itself can be derived from cyclocondensation reactions.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available reagents. This workflow provides a logical pathway to the target molecule.

Caption: Proposed multi-step synthesis workflow for 2,5-Dichloro-4-methylpyrimidine.

Detailed Experimental Protocol (Hypothetical)

This protocol describes the final chlorination step, which is the most critical transformation for generating the target compound.

Objective: To synthesize 2,5-Dichloro-4-methylpyrimidine from 4-methyl-5-chloropyrimidin-2-ol.

Materials:

-

4-methyl-5-chloropyrimidin-2-ol (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (10.0 eq, as reagent and solvent)

-

N,N-Diisopropylethylamine (DIPEA) (0.1 eq, catalytic)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a magnetic stirrer, add 4-methyl-5-chloropyrimidin-2-ol (1.0 eq).

-

Reagent Addition: Under a gentle stream of nitrogen, carefully add phosphorus oxychloride (10.0 eq) followed by a catalytic amount of DIPEA (0.1 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS. Causality Note: The use of excess POCl₃ serves as both the chlorinating agent and the solvent, driving the reaction to completion. DIPEA acts as a base to facilitate the reaction.

-

Work-up (Quenching): After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice in a separate beaker with vigorous stirring. Safety Critical: This is a highly exothermic process and must be done slowly in a well-ventilated fume hood.

-

Neutralization & Extraction: Once the ice has melted, slowly neutralize the acidic aqueous solution by adding saturated NaHCO₃ solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract with toluene (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 2,5-Dichloro-4-methylpyrimidine.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 2,5-dichloro-4-methylpyrimidine stems from the differential reactivity of its two chlorine substituents, enabling selective functionalization through Nucleophilic Aromatic Substitution (SₙAr) reactions.[3][4]

-

C2-Chloro Group: This position is flanked by two electron-withdrawing nitrogen atoms. This significantly lowers the electron density at C2, making it highly susceptible to nucleophilic attack. It is the more reactive site.

-

C5-Chloro Group: This position is less activated compared to C2. While still reactive, harsher conditions (higher temperatures, stronger nucleophiles) are typically required to displace this chlorine atom.

This reactivity differential allows for a stepwise approach to synthesis. A soft or moderate nucleophile can be introduced at the C2 position under controlled conditions, leaving the C5 chlorine intact for a subsequent, different transformation.

Caption: Selective SₙAr reaction at the more activated C2 position.

Applications in Drug Discovery: A Key Scaffold for Protein Degraders

The unique architecture of 2,5-dichloro-4-methylpyrimidine makes it an exceptionally valuable building block in modern medicinal chemistry. Its most prominent application is in the construction of bifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs).

PROTACs are designed with three components: a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. 2,5-dichloro-4-methylpyrimidine serves as an ideal "core" or "linker" component. The differential reactivity of the two chlorine atoms allows for the sequential and directional attachment of the target protein ligand and the E3 ligase ligand. This is why it is often categorized by suppliers as a "Protein Degrader Building Block".[5]

Beyond protein degradation, dichloropyrimidine scaffolds are fundamental in the synthesis of kinase inhibitors, antivirals, and antifungals, where the pyrimidine core mimics endogenous nucleobases to interact with enzyme active sites.[6]

Spectroscopic Characterization: A Predictive Guide

| Technique | Predicted Features | Rationale |

| ¹H NMR | δ ~8.5-8.7 ppm (s, 1H): Aromatic proton at C6.δ ~2.5-2.7 ppm (s, 3H): Methyl protons. | The C6 proton is deshielded by the adjacent ring nitrogens. The methyl group is in a typical allylic-like position on an aromatic ring. Both signals are expected to be singlets as there are no adjacent protons for coupling. |

| ¹³C NMR | δ ~160-165 ppm: C2 and C4.δ ~155-160 ppm: C6.δ ~120-125 ppm: C5.δ ~20-25 ppm: Methyl carbon. | Carbons bonded to nitrogen (C2, C4, C6) are significantly downfield. Carbons bonded to chlorine (C2, C5) are also shifted downfield but to a lesser extent than those attached to nitrogen. The methyl carbon appears in the typical aliphatic region. |

| IR Spectroscopy | ~3050-3100 cm⁻¹: Aromatic C-H stretch.~2900-3000 cm⁻¹: Aliphatic C-H stretch.~1550-1600 cm⁻¹: C=N and C=C ring stretching vibrations.~700-850 cm⁻¹: C-Cl stretching vibrations. | These are characteristic absorption bands for the functional groups present in the molecule. The C=N and C=C stretches are particularly diagnostic for the pyrimidine ring. |

| Mass Spectrometry (EI) | [M]⁺ at m/z 162: Molecular ion.[M+2]⁺ at m/z 164: Isotope peak.[M+4]⁺ at m/z 166: Isotope peak. | The presence of two chlorine atoms will produce a characteristic isotopic cluster for the molecular ion with a ratio of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively. This is a definitive confirmation of a dichloro-substituted compound. |

Protocol: Spectroscopic Data Acquisition and Analysis

Objective: To confirm the structure and purity of synthesized 2,5-Dichloro-4-methylpyrimidine.

Procedure:

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

IR (KBr Pellet): Grind 1-2 mg of the dry sample with ~100 mg of dry, IR-grade KBr in an agate mortar until a fine, uniform powder is formed. Press the powder into a transparent pellet using a hydraulic press.

-

MS: Prepare a dilute solution of the sample in a volatile solvent like methanol or dichloromethane.

-

-

Data Acquisition:

-

NMR: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure proper shimming and referencing to the residual solvent peak or TMS.

-

IR: Record a background spectrum of the empty spectrometer. Place the KBr pellet in the sample holder and record the spectrum from 4000 to 400 cm⁻¹.

-

MS: Introduce the sample into the mass spectrometer (e.g., via direct infusion for ESI or a GC inlet for EI) and acquire the mass spectrum.

-

-

Data Analysis:

-

Compare the acquired chemical shifts, multiplicities, and integrations from the NMR spectra to the predicted values.

-

Identify the characteristic absorption bands in the IR spectrum.

-

In the mass spectrum, identify the molecular ion peak and confirm the presence and ratio of the distinctive [M]⁺, [M+2]⁺, and [M+4]⁺ isotopic cluster.

-

Safety, Handling, and Storage

Dichlorinated pyrimidines are potent chemical intermediates and must be handled with appropriate care. Based on data for isomeric compounds like 2,4-Dichloro-5-methylpyrimidine, this substance should be treated as hazardous.[9][10]

-

Primary Hazards: Expected to be corrosive. Causes severe skin burns and eye damage. Harmful if swallowed. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. A lab coat is mandatory. All handling should be performed inside a certified chemical fume hood.

-

Handling: Avoid all personal contact, including inhalation of dust or vapors. Avoid generating dust. In case of spills, use an inert absorbent material and follow institutional procedures for hazardous chemical cleanup.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and moisture.

References

-

MOLBASE. (n.d.). 2,5-Dichloro-4-methylpyrimidine | 1192064-63-3. Retrieved from [Link]

-

Crysdot. (n.d.). 2,5-Dichloro-4-methylpyrimidine. Retrieved from [Link]

-

AA Blocks. (n.d.). 2, 5-Dichloro-4-methylpyrimidine, min 98%. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21278621, 2,5-Dichloro-4-methylpyrimidine. Retrieved from [Link]

-

Alchem.Pharmtech. (n.d.). CAS 1192064-63-3 | 2,5-Dichloro-4-methylpyrimidine. Retrieved from [Link]

-

Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

- Google Patents. (2016). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

Sources

- 1. 2,5-Dichloro-4-methylpyrimidine | C5H4Cl2N2 | CID 21278621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1192064-63-3 | 3H32-5-QH | MDL MFCD13193656 | 2,5-Dichloro-4-methylpyrimidine | SynQuest Laboratories [synquestlabs.com]

- 3. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 4. mdpi.com [mdpi.com]

- 5. calpaclab.com [calpaclab.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2,5-Dichloro-4-methylpyrimidine: Synthesis, Characterization, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2,5-Dichloro-4-methylpyrimidine, a key heterocyclic building block in medicinal chemistry. The document details its fundamental physicochemical properties, including its precise molecular weight, and offers a plausible, detailed protocol for its synthesis and purification. A critical analysis of its spectroscopic characteristics (NMR, IR, and Mass Spectrometry) is presented to aid in its unambiguous identification. Furthermore, the guide delves into the nuanced reactivity of its dichlorinated scaffold, particularly the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, which is paramount for its strategic deployment in the synthesis of complex molecular architectures. Finally, its application as a precursor in the development of targeted therapeutics, with a focus on kinase inhibitors, is discussed, underscoring its significance in modern drug discovery.

Introduction: The Strategic Importance of Dichloropyrimidines in Medicinal Chemistry

The pyrimidine nucleus is a ubiquitous scaffold in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals. The introduction of halogen atoms, particularly chlorine, onto the pyrimidine ring dramatically enhances its utility as a synthetic intermediate. Dichloropyrimidines, such as 2,5-Dichloro-4-methylpyrimidine, serve as versatile electrophilic partners in cross-coupling and nucleophilic substitution reactions. This reactivity allows for the sequential and regioselective introduction of various substituents, enabling the systematic construction of complex molecular libraries for drug discovery. The differential reactivity of the chlorine atoms, governed by the electronic landscape of the pyrimidine ring, provides a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of new chemical entities.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of 2,5-Dichloro-4-methylpyrimidine is the cornerstone of its effective utilization in synthesis.

| Property | Value | Source |

| Molecular Formula | C₅H₄Cl₂N₂ | |

| Molecular Weight | 163.00 g/mol | |

| Exact Mass | 161.975 g/mol | |

| CAS Number | 1192064-63-3 | |

| IUPAC Name | 2,5-dichloro-4-methylpyrimidine | |

| SMILES | Cc1c(Cl)cnc(Cl)n1 | |

| InChIKey | NQQBBTQLATUFBF-UHFFFAOYSA-N |

Synthesis and Purification: A Proposed Protocol

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 2,5-Dichloro-4-methylpyrimidine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2,4-Dichloro-5-methylpyrimidine from 5-Methyluracil

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 5-methyluracil (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Addition of Catalyst: Slowly add N,N-dimethylaniline (1-2 equivalents) to the stirred suspension. The use of a tertiary amine base is crucial to facilitate the chlorination process.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2,4-dichloro-5-methylpyrimidine.

Step 2: Synthesis of 2,5-Dichloro-4-methylpyrimidine

-

Reaction Setup: In a quartz reaction vessel equipped with a magnetic stirrer and a gas inlet, dissolve the 2,4-dichloro-5-methylpyrimidine (1 equivalent) from the previous step in glacial acetic acid.

-

Chlorination: Bubble chlorine gas through the solution. For enhanced reactivity, the reaction can be irradiated with a UV lamp.

-

Reaction Monitoring: Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC to determine the optimal reaction time and minimize the formation of over-chlorinated byproducts.

-

Work-up: Upon completion, purge the reaction mixture with nitrogen to remove excess chlorine gas.

-

Isolation: Carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, 2,5-Dichloro-4-methylpyrimidine, can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization

Accurate characterization of 2,5-Dichloro-4-methylpyrimidine is essential for quality control and for confirming its identity in subsequent reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple. The methyl group protons at the C4 position will appear as a singlet, likely in the range of δ 2.3-2.6 ppm. The single proton on the pyrimidine ring at the C6 position will also be a singlet, expected further downfield, in the region of δ 8.5-8.8 ppm, due to the deshielding effect of the aromatic ring and the adjacent nitrogen atoms.

-

¹³C NMR: The carbon NMR spectrum will provide key information about the carbon skeleton. Predicted chemical shifts are as follows: the methyl carbon (C4-CH₃) around δ 15-20 ppm, the C4 and C5 carbons bearing the chlorine atoms in the aromatic region, and the C2 and C6 carbons also in the aromatic region, with the C2 and C6 carbons likely being the most downfield due to their proximity to the two nitrogen atoms. Computational prediction tools can provide more precise estimated chemical shifts.[6][7][8][9][10]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.[11][12]

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2950-2850 | C-H stretching (methyl) |

| ~1600-1450 | C=C and C=N stretching (pyrimidine ring) |

| ~1450-1350 | C-H bending (methyl) |

| ~850-750 | C-Cl stretching |

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (163.00 g/mol ). A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in an approximate ratio of 9:6:1) will be a key diagnostic feature.[13][14][15][16][17] Common fragmentation patterns would involve the loss of a chlorine atom (-35/37) or a methyl group (-15).

Reactivity and Synthetic Applications

The synthetic utility of 2,5-Dichloro-4-methylpyrimidine lies in the differential reactivity of its two chlorine atoms towards nucleophilic aromatic substitution (SNAr).

Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The chlorine atoms at the C2 and C5 positions exhibit different reactivities. Generally, in dichloropyrimidines, the chlorine at the C2 or C4/C6 positions is more activated towards nucleophilic substitution than a chlorine at the C5 position.[18][19][20] This is due to the greater ability of the nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate when the attack occurs at the C2 or C4/C6 positions.

Caption: General regioselectivity of SNAr on 2,5-Dichloro-4-methylpyrimidine.

This inherent regioselectivity allows for a stepwise functionalization of the pyrimidine core. For instance, a stronger nucleophile or more forcing reaction conditions might be required to substitute the second chlorine atom.

Application in the Synthesis of Kinase Inhibitors

Dichloropyrimidines are crucial intermediates in the synthesis of numerous kinase inhibitors.[21] For example, the anti-cancer drug Pazopanib, a multi-targeted tyrosine kinase inhibitor, utilizes a dichloropyrimidine core in its synthesis.[22][23][24][25] While the exact isomer used in the commercial synthesis of Pazopanib is 2,4-dichloropyrimidine, the principles of its reactivity and incorporation into the final drug are directly translatable to the use of 2,5-Dichloro-4-methylpyrimidine for the synthesis of novel analogues.

The general synthetic strategy involves the sequential displacement of the chlorine atoms with different amine nucleophiles, as exemplified in the synthesis of many kinase inhibitors like Erlotinib and Gefitinib, which also feature a core heterocyclic scaffold.[26][27][28][29][30][31][32][33][34]

Safety and Handling

2,5-Dichloro-4-methylpyrimidine should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a corrosive substance and can cause severe skin burns and eye damage.[35] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.

-

Hazard Statements: H314 (Causes severe skin burns and eye damage).

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

2,5-Dichloro-4-methylpyrimidine, with a molecular weight of 163.00 g/mol , is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established chlorination protocols of pyrimidine precursors. The key to its utility lies in the differential reactivity of its two chlorine atoms, allowing for selective and sequential functionalization. This property makes it an ideal starting material for the synthesis of complex molecules, particularly in the development of novel kinase inhibitors and other targeted therapies. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is paramount for its successful application in the advancement of pharmaceutical research.

References

-

Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. (n.d.). Open Access Journals. Retrieved from [Link]

- Process for the preparation of erlotinib. (n.d.). Google Patents.

- A novel process for preparation of pazopanib hydrochloride. (n.d.). Google Patents.

-

MDPI. (n.d.). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Retrieved from [Link]

- Process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof. (n.d.). Google Patents.

-

Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

-

A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (n.d.). Retrieved from [Link]

-

Modified Synthesis of Erlotinib Hydrochloride. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

New Drug Approvals. (2015, June 15). Gefitinib. Retrieved from [Link]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic routes to erlotinib–1,2,3-triazole derivatives. Conditions:... Retrieved from [Link]

- Gefitinib synthesis intermediate, and its preparing method and use. (n.d.). Google Patents.

-

Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7). Chemistry Stack Exchange. Retrieved from [Link]

-

East China Normal University. (n.d.). Multistep continuous flow synthesis of Erlotinib. Retrieved from [Link]

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (n.d.). Organic Letters. Retrieved from [Link]

- Process for the preparation of chloropyrimidines. (n.d.). Google Patents.

-

Incorporation of 5-substituted uracil derivatives into nucleic acids. Part IV.The synthesis of 5-ethynyluracil. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (n.d.). PubMed. Retrieved from [Link]

-

The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (n.d.). Retrieved from [Link]

-

Polarized infrared spectra and the crystal structure of 4,6-dichloropyrimidine. (1983, January 1). OSTI.gov. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,5-difluoro-4-chloropyrimidine. Retrieved from [Link]

-

2,4-Dichloropyrimidine. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Dichloropyrimidine - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dichloro-4-methylpyrimidine. Retrieved from [Link]

-

YouTube. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link]

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (n.d.). RSC Publishing. Retrieved from [Link]

-

Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

-

CORE. (2024, October 28). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

-

PubMed. (n.d.). Molecular structure, harmonic and anharmonic frequency calculations of 2,4-dichloropyrimidine and 4,6-dichloropyrimidine by HF and density functional methods. Retrieved from [Link]

-

MSU chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

(2019) 1H and 13 C NMR Chemical Shift Prediction Models. (n.d.). Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

YouTube. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

Sources

- 1. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 2. Incorporation of 5-substituted uracil derivatives into nucleic acids. Part IV.The synthesis of 5-ethynyluracil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. Polarized infrared spectra and the crystal structure of 4,6-dichloropyrimidine (Journal Article) | ETDEWEB [osti.gov]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. youtube.com [youtube.com]

- 16. scienceready.com.au [scienceready.com.au]

- 17. youtube.com [youtube.com]

- 18. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. rroij.com [rroij.com]

- 24. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]

- 25. US10730859B2 - Process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]

- 26. US9428468B2 - Process for the preparation of erlotinib - Google Patents [patents.google.com]

- 27. mdpi.com [mdpi.com]

- 28. ukm.my [ukm.my]

- 29. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 30. newdrugapprovals.org [newdrugapprovals.org]

- 31. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives [mdpi.com]

- 32. thieme-connect.de [thieme-connect.de]

- 33. CN1850807A - Gefitinib synthesis intermediate, and its preparing method and use - Google Patents [patents.google.com]

- 34. Multistep continuous flow synthesis of Erlotinib - East China Normal University [pure.ecnu.edu.cn]

- 35. 2,5-Dichloro-4-methylpyrimidine | C5H4Cl2N2 | CID 21278621 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dichloro-4-methylpyrimidine

Executive Summary

Introduction: The Significance of Dichloromethylpyrimidines in Modern Chemistry

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and its role as a bioisostere for other aromatic systems.[1] Dichlorinated pyrimidine derivatives, such as 2,5-dichloro-4-methylpyrimidine, are particularly valuable as versatile intermediates. The two chlorine atoms provide distinct reactive sites for nucleophilic substitution, allowing for the sequential and regioselective introduction of various functional groups. This capability is crucial in the construction of complex molecular architectures required for targeted drug discovery programs, including the development of kinase inhibitors for oncology and antiviral agents.[2][3][4]

A thorough understanding of the fundamental physicochemical properties of these intermediates, such as melting and boiling points, is paramount. These parameters dictate purification strategies (e.g., recrystallization, distillation), inform reaction conditions, and are critical for process scale-up and ensuring the quality and purity of the final active pharmaceutical ingredients (APIs).

Physicochemical and Structural Properties

2,5-Dichloro-4-methylpyrimidine is a substituted pyrimidine with the chemical formula C5H4Cl2N2. Its structural and computed properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 2,5-dichloro-4-methylpyrimidine | PubChem[5] |

| Molecular Formula | C5H4Cl2N2 | PubChem[5] |

| Molecular Weight | 163.00 g/mol | PubChem[5] |

| CAS Number | 1192064-63-3 | PubChem[5] |

| Appearance | White to light yellow liquid (Predicted) | ChemicalBook[6] |

Thermal Properties: Melting and Boiling Points

A comprehensive search of scientific databases and chemical supplier catalogs indicates a lack of experimentally verified melting and boiling point data for 2,5-dichloro-4-methylpyrimidine. This is not uncommon for specialized chemical intermediates. However, we can infer expected ranges and behaviors by examining predicted data and the properties of structurally similar isomers.

| Compound | Melting Point (°C) | Boiling Point (°C) |

| 2,5-Dichloro-4-methylpyrimidine | Not Experimentally Determined | 219.3 ± 35.0 (Predicted) [6] |

| 2,4-Dichloro-5-methylpyrimidine | 26-28 | 108-109 (at 11 mmHg)[7] |

| 2,4-Dichloro-6-methylpyrimidine | 43-49 | 219 |

Note: Boiling points are pressure-dependent. Data from isomers provides a useful, albeit indirect, reference.

Analysis of Boiling Point

The predicted boiling point of approximately 219°C suggests that 2,5-dichloro-4-methylpyrimidine has moderate volatility. This is consistent with its molecular weight and the presence of polar carbon-chlorine and carbon-nitrogen bonds, which lead to dipole-dipole interactions. The boiling points of its isomers, while varied due to differences in molecular symmetry and dipole moment, fall within a plausible range, lending confidence to the prediction. Purification of this compound would likely be achieved via vacuum distillation to prevent thermal decomposition at higher temperatures.

Analysis of Melting Point

The melting point of a crystalline solid is highly sensitive to the efficiency of its crystal lattice packing. Isomeric position can dramatically alter molecular symmetry and intermolecular forces, leading to significant variations in melting points. For instance, 2,4-dichloro-6-methylpyrimidine has a notably higher melting point range (43-49°C) than 2,4-dichloro-5-methylpyrimidine (26-28°C), likely due to more favorable crystal packing.[7][8] Without experimental data for the 2,5-dichloro-4-methyl isomer, one can only speculate that its melting point will also be influenced by its specific substitution pattern.

Experimental Determination of Thermal Properties

The protocols for determining melting and boiling points are foundational laboratory techniques. The choice of method is guided by the quantity of material available and the required precision.

Melting Point Determination: The Capillary Method

This is the most common and reliable method for determining the melting point of a solid crystalline compound.

Principle: A small, finely powdered sample is heated slowly in a capillary tube at a controlled rate. The melting point range is the temperature from which the first drop of liquid appears to the temperature at which the entire sample becomes liquid. A narrow melting range (typically < 2°C) is indicative of high purity.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the sample into a thin-walled capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube in the heating block of a melting point apparatus.

-

Rapid Heating (Initial): Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Slow Heating (Determination): Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.

-

Observation & Recording: Record the temperatures at the onset of melting (T1) and at the completion of melting (T2). The melting point is reported as the range T1-T2.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination: Distillation Method

For liquid compounds available in sufficient quantity (> 5 mL), the boiling point can be accurately determined at atmospheric or reduced pressure via distillation.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. During distillation, this is observed as a stable temperature plateau at which the liquid and vapor phases are in equilibrium.

Step-by-Step Protocol:

-

Apparatus Assembly: Assemble a simple distillation apparatus with a distillation flask, condenser, and receiving flask. Place a calibrated thermometer in the distillation head, ensuring the top of the bulb is level with the bottom of the condenser side arm.

-

Sample Charging: Charge the distillation flask with the liquid sample and a few boiling chips to ensure smooth boiling.

-

Heating: Begin heating the flask gently.

-

Equilibrium Establishment: As the liquid boils and vapor rises, a condensation ring will move up the apparatus. Allow the temperature to stabilize as the vapor bathes the thermometer bulb.

-

Recording: Record the stable temperature at which the liquid is consistently condensing and dripping into the receiver. This is the boiling point. Note the atmospheric pressure at the time of measurement.

Caption: Workflow for Boiling Point Determination.

Safety and Handling

2,5-Dichloro-4-methylpyrimidine is classified as a hazardous substance. All handling should be performed by trained personnel in a well-ventilated chemical fume hood.

-

Hazard Classification: Corrosive. Causes severe skin burns and eye damage (H314).[5] May be harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[9]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Keep containers tightly closed when not in use.

-

First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[9] If ingested, do not induce vomiting and seek immediate medical attention.[9]

Conclusion

2,5-Dichloro-4-methylpyrimidine stands as a valuable, albeit not extensively characterized, chemical intermediate. While its precise experimental melting and boiling points are not documented in readily accessible sources, predictions based on its structure and comparisons with its isomers provide a functional basis for its use in a laboratory setting. The principles and protocols detailed in this guide offer a framework for the safe handling, purification, and experimental characterization of this and similar pyrimidine-based building blocks, which are indispensable to the advancement of modern drug discovery.

References

-

2,5-Dichloro-4-methylpyrimidine . PubChem. [Link]

-

2,5-Dichloro-4-methylpyrimidine|1192064-63-3 . MOLBASE Encyclopedia. [Link]

-

Medicinal Chemistry Insights: Leveraging 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Recent Advances in Pyrimidine-Based Drugs . PubMed Central (PMC). [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents . MDPI. [Link]

-

Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine... . MDPI. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 2,5-Dichloro-4-methylpyrimidine | C5H4Cl2N2 | CID 21278621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,5-DICHLORO-4-METHYLPYRIDINE CAS#: 886365-00-0 [m.chemicalbook.com]

- 7. 2,4-Dichloro-5-methylpyrimidine | 1780-31-0 [chemicalbook.com]

- 8. 2,4-Dichloro-6-methylpyrimidine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

The Solubility Profile of 2,5-Dichloro-4-methylpyrimidine: A Technical Guide for Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of 2,5-Dichloro-4-methylpyrimidine in organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the foundational physicochemical principles, established experimental methodologies, and predictive insights based on analogous pyrimidine derivatives. This guide is intended for researchers, scientists, and drug development professionals to enable the systematic generation and interpretation of solubility data crucial for optimizing reaction conditions, purification processes, and formulation development.

Introduction: The Significance of 2,5-Dichloro-4-methylpyrimidine in Medicinal Chemistry

2,5-Dichloro-4-methylpyrimidine is a halogenated pyrimidine derivative, a class of compounds that holds significant interest in medicinal chemistry and drug development. Halogenated pyrimidines are key structural motifs in a variety of therapeutic agents, including antiviral, anticancer, and antibacterial drugs.[1][2] Their biological activity is often linked to their ability to act as mimics of natural pyrimidine bases, thereby interfering with nucleic acid synthesis and other vital cellular processes.[3] The strategic placement of chloro- and methyl- groups on the pyrimidine ring can significantly influence the molecule's steric and electronic properties, thereby modulating its biological target affinity and pharmacokinetic profile.

A thorough understanding of the solubility of 2,5-Dichloro-4-methylpyrimidine in various organic solvents is a critical prerequisite for its successful application in drug discovery and development. Solubility data informs key decisions in synthetic route optimization, crystallisation-based purification, and the formulation of drug delivery systems. Poor solubility can present significant challenges, leading to low bioavailability and hindering the progression of promising drug candidates.[4]

Physicochemical Properties of 2,5-Dichloro-4-methylpyrimidine

Before delving into solubility determination, a foundational understanding of the physicochemical properties of 2,5-Dichloro-4-methylpyrimidine is essential. These properties provide insights into its expected solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₅H₄Cl₂N₂ | [5] |

| Molecular Weight | 163.00 g/mol | [5] |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |

| GHS Classification | Causes severe skin burns and eye damage | [5] |

The presence of two electronegative chlorine atoms and two nitrogen atoms in the pyrimidine ring suggests that 2,5-Dichloro-4-methylpyrimidine is a polar molecule. However, the methyl group introduces some nonpolar character. This duality in its structure implies that its solubility will be highly dependent on the polarity of the solvent.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that a solute will have higher solubility in a solvent with similar polarity. For pyrimidine derivatives, solubility is influenced by several factors, including temperature and the potential for hydrogen bonding.[6][7]

Generally, the solubility of solids in liquids increases with temperature.[8][9] This relationship can be quantified using thermodynamic models such as the modified Apelblat and Buchowski-Ksiazczak λh equations, which correlate experimental solubility data with temperature.[8]

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the scarcity of published quantitative solubility data for 2,5-Dichloro-4-methylpyrimidine, an experimental approach is necessary. The following is a detailed methodology for determining the equilibrium solubility using the widely accepted "shake-flask" method.[10]

Materials and Equipment

-

2,5-Dichloro-4-methylpyrimidine (solid)

-

A selection of organic solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, N,N-dimethylformamide)[11][12]

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or stir plate with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The logical workflow for the experimental determination of solubility is illustrated in the following diagram:

Figure 1: Experimental workflow for the determination of the solubility of 2,5-Dichloro-4-methylpyrimidine.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2,5-Dichloro-4-methylpyrimidine to a series of vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate with controlled temperature.

-

Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary study may be necessary to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a short period to permit the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of 2,5-Dichloro-4-methylpyrimidine of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the diluted sample by HPLC.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of 2,5-Dichloro-4-methylpyrimidine in the diluted sample from the calibration curve.

-

Account for the dilution factor to calculate the concentration of the original saturated solution.

-

-

Data Reporting:

-

The calculated concentration of the saturated solution represents the solubility of 2,5-Dichloro-4-methylpyrimidine in the specific solvent at the given temperature.

-

The results are typically expressed in g/100 mL, mg/mL, or as a mole fraction.

-

Predicted Solubility Trends and Solvent Selection

Based on the solubility of other pyrimidine derivatives, the following trends can be anticipated for 2,5-Dichloro-4-methylpyrimidine:

-

High Solubility: In polar aprotic solvents such as N,N-dimethylformamide (DMF) and 1,4-dioxane, due to favorable dipole-dipole interactions.[8][9][13]

-

Moderate Solubility: In polar protic solvents like methanol and ethanol, where hydrogen bonding between the solvent and the nitrogen atoms of the pyrimidine ring can occur.[7]

-

Lower Solubility: In nonpolar solvents such as toluene and hexane, due to the mismatch in polarity.

The following table provides a template for recording experimentally determined solubility data for a selection of common organic solvents.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Mole Fraction (x) |

| N,N-Dimethylformamide | 25 | |||

| 1,4-Dioxane | 25 | |||

| Acetone | 25 | |||

| Ethyl Acetate | 25 | |||

| Acetonitrile | 25 | |||

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Chloroform | 25 | |||

| Toluene | 25 |

Safety and Handling Considerations

2,5-Dichloro-4-methylpyrimidine is classified as a hazardous substance that causes severe skin burns and eye damage.[5] Therefore, appropriate safety precautions must be taken during handling and experimentation.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[14][15]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[14]

-

Spill and Waste Disposal: In case of a spill, follow appropriate cleanup procedures. Dispose of all waste materials in accordance with local, state, and federal regulations.

Conclusion